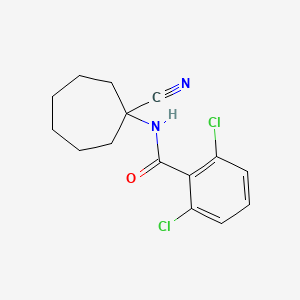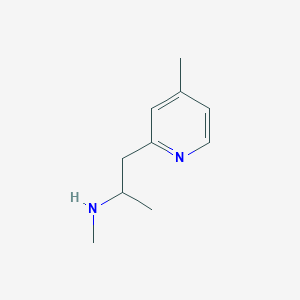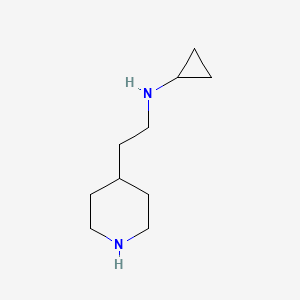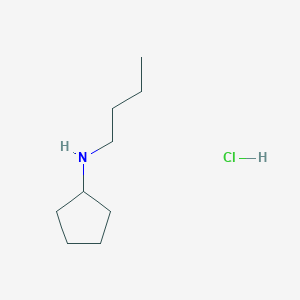
2,6-dichloro-N-(1-cyanocycloheptyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide consists of a benzamide core with two chlorine atoms at the 2 and 6 positions, and a cyanocycloheptyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.2 g/mol. More detailed properties such as melting point, boiling point, solubility, and others were not found in the search results.Scientific Research Applications
Antitumor Agents : A study highlighted the synthesis of benzothiazole derivatives, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, as potent antitumor agents with significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Glucocorticoid Receptor Agonist : Another study described the amino-pyrazole 2,6-dichloro-N-ethyl benzamide 1 as a selective glucocorticoid receptor (GR) agonist. Its X-ray crystal structure in the GR ligand-binding domain was analyzed and compared to other steroidal GR agonists (Madauss et al., 2008).
Melanoma Cytotoxicity : Research involving radioiodinated N-(2-(diethylamino)ethyl)benzamides, which are selective agents for melanotic melanoma, demonstrated that benzamide derivatives conjugated with alkylating cytostatics exhibited higher toxicity against melanoma cells compared to parent compounds, suggesting potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Anti-Tubercular Activity : A study on novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with synthesized compounds exhibiting non-cytotoxic nature and potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Sigma-1 Receptor Agonists : The synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and their evaluation as potential sigma-1 receptor agonists demonstrated that certain compounds showed potent cytotoxic activity against breast and liver cancer cell lines, suggesting their utility in designing new anti-cancer drugs (Youssef et al., 2020).
Groundwater Contaminant Degradation : A study on the degradation of the groundwater contaminant 2,6-dichloro-benzamide (BAM) by Aminobacter strains revealed the induction of BAM degradation and the involvement of unknown intermediate metabolites, which may form a bottleneck for BAM mineralization (Simonsen et al., 2012).
Photocatalytic Degradation of Herbicides : Research investigating the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide) using TiO2-loaded adsorbent supports indicated an enhanced rate of mineralization and a reduction in the concentration of solution-phase intermediates, pointing to potential applications in environmental remediation (Torimoto et al., 1996).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N-(1-cyanocycloheptyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O/c16-11-6-5-7-12(17)13(11)14(20)19-15(10-18)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPUALGNXTPAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587604 |
Source


|
| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912763-62-3 |
Source


|
| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)










![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)